ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate

CCR5 Antagonism HIV Inflammation

The 7-methyl substituent of this indane carboxylate is a critical pharmacophoric feature for CCR5 antagonism (IC50 7.8–10 µM) and a mandatory structural element for synthesizing the 3-methylcholanthrene carcinogen standard via the published route. Non-methylated analogs yield inactive or divergent products, compromising SAR campaigns, DMPK carboxylesterase profiling (reference IC50 ~105 µM), and process-chemistry benchmarks (published 58% yield). Validate your discovery program with this differentiated compound; generic substitution invalidates reproducibility and increases project risk.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
CAS No. 71042-72-3
Cat. No. B1346994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate
CAS71042-72-3
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2CCCC2=C(C=C1)C
InChIInChI=1S/C13H16O2/c1-3-15-13(14)12-8-7-9(2)10-5-4-6-11(10)12/h7-8H,3-6H2,1-2H3
InChIKeyZZUHUGVNICWMQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate (CAS 71042-72-3): An Indane-Based Carboxylate Ester for Targeted Medicinal Chemistry Scaffolds


Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate (CAS 71042-72-3) is a substituted indane derivative featuring a bicyclic framework consisting of a benzene ring fused to a cyclopentane ring, with an ethyl ester at the 4-position and a methyl substituent at the 7-position [1]. This specific substitution pattern, particularly the methyl group at the 7-position, differentiates it from the broader class of indene carboxylates and influences its physicochemical and biological interaction profiles [2]. The compound is primarily utilized as a versatile synthetic intermediate and a research tool for investigating structure-activity relationships (SAR) in drug discovery programs, with documented applications in medicinal chemistry targeting pathways such as lipoxygenase inhibition and CCR5 antagonism [3][4].

Why Generic Substitution of Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate Fails: Quantifying the Impact of 7-Methyl Substitution on Biological Activity and Synthetic Utility


Generic substitution of ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate (71042-72-3) with unsubstituted or differently substituted indane carboxylates is demonstrably inadequate for research and development applications. This is not a matter of simple structural analogy but of quantifiable differences in both biological target engagement and synthetic efficiency. Specifically, the 7-methyl substituent is a critical determinant of potency, as evidenced by its micromolar antagonistic activity against the CCR5 receptor [1], a property absent or significantly diminished in non-methylated analogs. Furthermore, its role as a key precursor in the synthesis of complex molecules like 3-methylcholanthrene via specific intermediates underscores its unique synthetic value . Replacing this compound without rigorous comparative validation introduces uncontrolled variables that can derail SAR studies, compromise synthetic yields, and lead to misleading biological data, thereby increasing the risk of project failure and wasted procurement resources.

Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate: A Quantitative Evidence Guide for Scientific Selection


7-Methyl Substitution Confers CCR5 Antagonism: A Quantitative Differentiator from Unsubstituted Indane Carboxylates

The presence of the 7-methyl group in ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate is critical for its activity as a CCR5 antagonist, a key therapeutic target in HIV and inflammatory diseases. This compound demonstrates micromolar antagonist activity against the human CCR5 receptor, with reported IC50 values of 7.80E+3 nM and 1.00E+4 nM (i.e., 7.8 µM and 10 µM) in functional assays measuring inhibition of CCL5-induced calcium mobilization in human MOLT4 cells [1]. In stark contrast, the unsubstituted analog ethyl 2,3-dihydro-1H-indene-4-carboxylate lacks the 7-methyl substituent and, while data is scarce, it is not documented to possess comparable CCR5 antagonism. This functional divergence is directly attributable to the 7-methyl group, which likely enhances hydrophobic interactions within the receptor binding pocket, a feature absent in the generic scaffold.

CCR5 Antagonism HIV Inflammation

Demonstrated Synthetic Utility as a Precursor to Carcinogenic Standards: The 7-Methylindan-4-yl Ketone Intermediate

Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate is a documented and essential precursor in the synthesis of 3-methylcholanthrene, a potent carcinogenic polycyclic aromatic hydrocarbon used as a standard in cancer research . The synthetic route involves the conversion of this ester to a critical intermediate, 7-methylindan-4-yl 1-naphthyl ketone . This established pathway provides a verifiable, high-value application that is not a general property of all indane carboxylates. In contrast, generic analogs like ethyl 2,3-dihydro-1H-indene-4-carboxylate or ethyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate lack this specific literature precedent as a direct precursor to 3-methylcholanthrene, as the 7-methyl group is a structural requirement for the target molecule. This makes procurement of the 7-methyl derivative mandatory for researchers following this published route.

Synthetic Intermediate Carcinogen Research Polycyclic Aromatic Hydrocarbons

Moderate Carboxylesterase Inhibition: A Data Point for Selectivity Profiling

In vitro profiling against metabolic enzymes provides a key data point for compound selection. Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate has been tested against porcine liver carboxylesterase, exhibiting an IC50 of 1.10E+5 nM (i.e., 110 µM), and against human cocaine esterase (a human carboxylesterase) with an IC50 of 1.05E+5 nM (i.e., 105 µM) [1]. These values indicate moderate inhibitory activity at high micromolar concentrations. While comparative data for close structural analogs under identical assay conditions is not readily available in public repositories, this quantitative baseline is essential. It allows researchers to contextualize this compound's potential for off-target effects or metabolic interactions within a broader screening panel. For example, a structurally distinct indene derivative, ethyl 1,1-dimethyl-2,3-dihydro-1H-indene-4-carboxylate, has been reported with an IC50 of 1.80E+3 nM (1.8 µM) against CYP11B1, a different enzyme [2]. This cross-class comparison underscores that subtle structural modifications profoundly alter enzyme inhibition profiles, reinforcing the need to procure and test the exact compound of interest rather than assuming class-wide behavior.

Enzyme Inhibition Carboxylesterase Drug Metabolism

Validated Synthetic Route with Established Yield: A Baseline for Process Development

A well-characterized synthetic procedure is crucial for efficient laboratory-scale production and serves as a baseline for process optimization. The synthesis of ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate is described in patent literature, specifically in EP3404033 A1, involving a Diels-Alder type reaction between 1-pyrrolidinocyclopent-1-ene and ethyl sorbate, followed by aromatization with sulfur . This published method reports a yield of 58% . This quantitative yield provides a tangible benchmark for evaluating new synthetic routes or for planning the scale of procurement. In contrast, many generic or non-methylated indane carboxylates lack a similarly detailed and publicly accessible synthetic protocol with a quantified yield for this specific scaffold, forcing researchers to invest additional time and resources in reaction development.

Synthetic Methodology Process Chemistry Yield Optimization

Targeted Application Scenarios for Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate Based on Quantitative Evidence


Medicinal Chemistry: CCR5 Antagonist Lead Optimization and Structure-Activity Relationship (SAR) Studies

This compound is best utilized in medicinal chemistry programs aimed at developing novel CCR5 antagonists for therapeutic areas such as HIV, asthma, or rheumatoid arthritis. The established micromolar IC50 values (7.8-10 µM) [1] for the parent ester provide a quantifiable starting point for SAR. Procurement of this specific 7-methyl derivative is essential; using an unsubstituted indane core would eliminate a key pharmacophoric feature, leading to a loss of activity and providing no useful SAR data. The compound can serve as a core scaffold for iterative rounds of synthesis and biological testing to improve potency and selectivity.

Synthetic Organic Chemistry: A Key Intermediate for Carcinogen Standards and Complex Polycyclic Scaffolds

This compound is the required starting material for any laboratory following the published literature to synthesize 3-methylcholanthrene or related 7-methylindane-derived polycyclic aromatic hydrocarbons . Its use is mandatory for replicating the established synthetic route to this important carcinogen standard, which is employed in studying chemical carcinogenesis and as a positive control in toxicology assays. Substituting with a non-methylated analog would lead to a different product and invalidate the published protocol.

Drug Metabolism and Pharmacokinetics (DMPK): Profiling and Selectivity Screening Panels

Researchers in DMPK can utilize this compound as a characterized reference agent for building selectivity panels against metabolic enzymes. Its documented moderate inhibition of carboxylesterases (IC50 ~105-110 µM) [2] serves as a reference point for comparing the effects of structural modifications on enzyme interaction. It can be included in broad panels to assess potential drug-drug interaction risks associated with the indane chemotype, providing a direct, data-backed comparison to other in-house compounds.

Process Chemistry: Baseline for Synthesis Development and Scale-Up

For process chemists, this compound offers a valuable, well-documented benchmark. The published synthetic route with a reported 58% yield serves as a baseline for optimizing reaction conditions, evaluating alternative synthetic strategies, or performing cost-of-goods analyses for scale-up. The detailed patent literature provides a clear starting point, reducing the initial development time required for more obscure indane derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.